molecular formula C7H6N2O4 B1444696 4-Hydroxy-2-nitrobenzamide CAS No. 1261617-02-0

4-Hydroxy-2-nitrobenzamide

Cat. No.: B1444696
CAS No.: 1261617-02-0
M. Wt: 182.13 g/mol
InChI Key: TZZJNCZYQPXOEI-UHFFFAOYSA-N
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Description

4-Hydroxy-2-nitrobenzamide is an organic compound with the molecular formula C7H6N2O4 It is a derivative of benzamide, characterized by the presence of both hydroxyl and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-nitrobenzamide typically involves the nitration of 4-hydroxybenzamide. One common method includes the reaction of 4-hydroxybenzoic acid with nitric acid to introduce the nitro group, followed by amidation to form the benzamide derivative . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and amidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in acidic medium.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

4-Hydroxy-2-nitrobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-nitrobenzamide involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .

Comparison with Similar Compounds

  • 3-Hydroxy-4-nitrobenzoic acid
  • 4-Hydroxy-3-nitrobenzoic acid
  • 4-Amino-3-hydroxybenzoic acid

Comparison: 4-Hydroxy-2-nitrobenzamide is unique due to the specific positioning of the hydroxyl and nitro groups on the benzene ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-hydroxy-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-7(11)5-2-1-4(10)3-6(5)9(12)13/h1-3,10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZJNCZYQPXOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-2-nitrobenzamide 2 (1.0 g, 0.005 mol) in 20 mL dichloromethane cooled in an ice-bath was added aluminum chloride (2.0 g, 0.015 mol) portion wise. The resulting mixture was gradually warmed to room temperature and then refluxed for 6 h. The progress of the reaction was monitored by thin layer chromatography (TLC). The reaction mixture was added to water. The aqueous layer was separated and evaporated to dryness. The residue was dissolved in methyl tert-butyl ether, filtered and the filtrate was evaporated to give 4-hydroxy-2-nitrobenzamide 3. Colorless oil (0.7 g, 75%). 1H NMR (400 MHz, CDCl3): δ 7.07 (dd, J=2.4, 8.4 Hz, 1H); 7.32 (d, J=2.4 Hz, 1H); 7.45 (d, J=8.4 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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